molecular formula C14H26NNaO3 B3048945 Sodium lauroyl glycinate CAS No. 18777-32-7

Sodium lauroyl glycinate

Cat. No.: B3048945
CAS No.: 18777-32-7
M. Wt: 279.35 g/mol
InChI Key: IKGKWKGYFJBGQJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Lauroyl Glycinate (CAS 18777-32-7) is a high-purity, anionic surfactant derived from glycine and lauric acid, belonging to the class of amino acid-based surfactants. It is characterized by its biomimetic nature, mirroring naturally occurring compounds and fatty acids. With a molecular formula of C14H26NNaO3 and a molecular weight of 279.35 g/mol, it is offered as a white to off-white powder with a typical purity of 95% or higher . Its key value in research lies in its exceptional mildness and skin-friendly pH, which is close to the skin's natural acidic mantle, making it a prime candidate for investigating gentle cleansing formulations . It is readily soluble in water and is known for its excellent biodegradability and low toxicity towards human skin cells, allowing for studies focused on sustainable and dermatologically safe product development . The primary research applications for this compound are in the fields of cosmetic science and material surface engineering. In cosmetic research, it serves as a model surfactant for studying foam dynamics, lipid removal efficiency, and the formulation of mild cleansers, shampoos, body washes, and toothpastes intended for sensitive skin . Its mechanism of action as a surfactant involves lowering surface tension, enabling effective cleansing and emulsification of oils and sebum. Recent studies highlight its synergistic effects when blended with co-surfactants like Cocamidopropyl Betaine (CAB), forming robust hydrogen bonds that accelerate foam nucleation and significantly enhance foam film stability and lipid cleaning efficiency, achieving over 74% sebum removal at a neutral pH . Furthermore, its research utility extends beyond personal care into mineral processing, where it is investigated as a novel collector in the flotation separation of oxide ores, such as smithsonite and hemimorphite, due to its specific chemical adsorption on mineral surfaces . Researchers value this compound for its consistent quality, gentle degreasing action, and ability to produce rich, stable foam. It is supplied in packaging suitable for laboratory use, such as 20 kg drums. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

sodium;2-(dodecanoylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;/h2-12H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGKWKGYFJBGQJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172088
Record name Sodium lauroyl glycinate
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Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18777-32-7, 90387-74-9
Record name Sodium lauroyl glycinate
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Record name Sodium cocoyl glycinate
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Record name Sodium lauroyl glycinate
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Record name Glycine, N-coco acyl derivs., sodium salts
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Record name sodium (dodecanoylamino)acetate
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Record name SODIUM LAUROYL GLYCINATE
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Scientific Research Applications

Chemical Properties and Composition

Sodium lauroyl glycinate is an amino acid-based surfactant derived from the reaction of lauric acid with glycine and sodium hydroxide. Its chemical formula is C14H26NNaO3\text{C}_{14}\text{H}_{26}\text{NNaO}_{3}, and it exists both as a solid and in aqueous solution. The compound is characterized by a skin-friendly pH and excellent chemical stability, making it suitable for sensitive skin formulations .

Surfactant and Cleansing Agent

SLG serves as a mild surfactant in various cosmetic products, including:

  • Facial cleansers : It effectively removes dirt and oil without irritating the skin.
  • Shampoos : SLG enhances foaming properties while maintaining hair moisture.
  • Toothpaste : It aids in the dissolution and distribution of the paste during brushing .

Emulsifier

As an emulsifier, this compound helps stabilize oil-in-water formulations, which is crucial for products like lotions and creams. Its ability to improve the texture and stability of emulsions makes it a valuable ingredient in skincare formulations .

Case Study: Skin Tolerance

A study demonstrated that SLG is non-irritating and non-sensitizing when applied to human skin at concentrations up to 15% for rinse-off products and 5% for leave-on products. This characteristic supports its use in formulations designed for sensitive skin, including those intended for children .

Drug Delivery Enhancer

SLG has gained traction in the pharmaceutical sector due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). This property is particularly beneficial in oral and topical drug formulations, where improved absorption can lead to more effective treatments .

Stabilizing Agent

The compound's stabilizing properties help maintain the efficacy of medications over time. It has been shown to improve the shelf life of pharmaceutical products by preventing degradation of sensitive ingredients .

Case Study: Bioavailability Improvement

Research indicates that formulations containing this compound can significantly increase the bioavailability of certain drugs. For instance, studies on mixed micelles formed with SLG have shown enhanced surface activity, suggesting potential applications in drug delivery systems .

Market Trends and Future Directions

The market for this compound is expanding due to rising consumer demand for natural and effective ingredients in both skincare and pharmaceutical applications. Key trends include:

  • Sustainability : There is a growing preference for eco-friendly formulations that utilize biodegradable ingredients like SLG.
  • Emerging Markets : Regions such as Asia-Pacific are witnessing increased demand driven by rising disposable incomes and awareness of personal care products .

Summary Table of Applications

Application AreaRoleBenefits
CosmeticsSurfactantGentle cleansing without irritation
EmulsifierStabilizes oil-in-water formulations
Foaming agentEnhances texture in shampoos
PharmaceuticalsSolubility enhancerImproves absorption of active ingredients
Stabilizing agentExtends shelf life of medications

Comparison with Similar Compounds

Structural and Functional Differences

Sodium Lauroyl Sarcosinate (NaLSar)
  • Structure : Differs from SLG by the methylation of the amide nitrogen, forming a sarcosine (N-methylglycine) backbone .
  • Properties: Higher critical micelle concentration (CMC: 14.3 mmol/L vs. SLG’s 12 mmol/L) due to reduced hydrogen bonding . Lower foam stability in pure form but improved solubility in hard water .
Sodium Cocoyl Glycinate (SCG)
  • Structure : Contains mixed C8–C18 acyl chains (predominantly C12) derived from coconut oil .
  • Properties :
    • Significantly lower CMC (0.21 mmol/L) compared to SLG, enhancing micelle formation and cleaning efficiency .
    • Superior foaming and skin compatibility due to heterogeneous chain lengths .
    • Applications: High-end cleansers and eco-friendly formulations .
Sodium Lauroyl Lactylate (SLL)
  • Structure : Combines lauric acid with lactylate ester .
  • Properties: Synergizes with SLG to improve biodegradability and reduce environmental toxicity . Lower irritation but less foaming capacity compared to amino acid-based surfactants . Applications: Sustainable dishwashing liquids and industrial cleaners .
Other Amino Acid-Based Surfactants
  • Cocoyl Glutamate/Alaninate : Glutamates (e.g., Sodium Cocoyl Glutamate) have dual carboxyl groups, enabling pH-dependent behavior, while alaninates offer balanced foam and mildness .
  • Potassium Salts (e.g., Potassium Cocoyl Glycinate) : Improved solubility and lower viscosity than sodium counterparts .

Performance Metrics

Compound CMC (mmol/L) Foaming Capacity Skin Irritation Key Applications
Sodium Lauroyl Glycinate 12.0 Moderate Low Sensitive skin cleansers
Sodium Lauroyl Sarcosinate 14.3 Low Moderate Toothpaste, shampoos
Sodium Cocoyl Glycinate 0.21 High Very Low Premium facial cleansers
Sodium Cocoyl Glutamate ~0.5* High Low pH-balanced formulations

*Estimated from analogous data .

Market and Sustainability Trends

  • SLG Market Growth : Driven by demand for sulfate-free products, the SLG market is projected to grow at a CAGR of XX% from 2025–2033, with Asia-Pacific leading production .
  • Environmental Impact : SLG and SCG are preferred over petrochemical surfactants (e.g., SLS) due to biodegradability and renewable sourcing .

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction remains the cornerstone of sodium lauroyl glycinate synthesis. This method involves the acylation of glycine with lauroyl chloride in an alkaline aqueous medium. The process is characterized by its simplicity and high yield under controlled conditions.

Procedure :

  • Lauroyl Chloride Preparation : Lauric acid reacts with thionyl chloride (SOCl₂) at 25°C under nitrogen, producing lauroyl chloride and gaseous byproducts (HCl, SO₂).
  • Glycine Acylation : Lauroyl chloride is added dropwise to a cooled (10–15°C) aqueous solution of glycine and sodium hydroxide, maintaining a pH of 10.3–10.6. The reaction proceeds for 2 hours, followed by 3 hours of stirring at 25–30°C.

Key Parameters :

  • Molar Ratios : Lauric acid : SOCl₂ : glycine = 1 : 1.03 : 1.04.
  • Yield : 98% for lauroyl chloride; 92–95% for this compound.

Analytical Validation :

  • IR Spectroscopy : Peaks at 1643 cm⁻¹ (amide C=O), 3294 cm⁻¹ (N-H), and 2917 cm⁻¹ (alkyl C-H) confirm the product.
  • NMR : δ0.86–0.89 (terminal CH₃), δ1.25–1.29 (methylene groups), δ2.46 (α-carbon adjacent to amide).

Acid Chloride Method

This two-step approach emphasizes the isolation and purification of lauroyl chloride before glycine acylation.

Procedure :

  • Lauroyl Chloride Synthesis : Lauric acid (200 g) reacts with SOCl₂ (123 g) catalyzed by this compound (0.6 g) at 25°C.
  • Quenching and Neutralization : Residual SOCl₂ and HCl are removed via nitrogen purging, yielding colorless lauroyl chloride (214 g, 98% yield).

Advantages :

  • High-purity lauroyl chloride (APHA color scale: 105).
  • Catalytic use of this compound reduces side reactions.

Catalytic Synthesis Approaches

Anhydride Catalyst Method

A patented method employs N-lauroyl glycenic lauric anhydride (Catalyst I) to enhance lauroyl chloride synthesis efficiency.

Procedure :

  • Catalyst Preparation : Lauroyl chloride (6.0 g) reacts with this compound (7.50 g) in dichloromethane, forming Catalyst I as a white solid (9.4 g).
  • Lauroyl Chloride Production : Lauric acid (200 g) and Catalyst I (0.6 g) react with SOCl₂ (123 g) at 25°C.

Key Outcomes :

  • Catalyst Efficiency : 0.13 mol% Catalyst I achieves 98% lauroyl chloride yield.
  • Thermodynamics : ΔG of micellization for this compound is −25.6 kJ/mol, indicating spontaneous micelle formation.

Self-Catalyzing Processes

Recent innovations utilize this compound itself as a catalyst, creating a闭环 (closed-loop) system that minimizes waste.

Mechanism :

  • This compound reacts with SOCl₂ to form a Vilsmeier-type complex, accelerating lauroyl chloride formation.
  • The anhydride intermediate (Catalyst I) enhances solubility in fatty reactants, enabling homogeneous catalysis.

Yield Improvement :

  • 99% conversion of lauric acid to lauroyl chloride at 25°C.
  • 96% yield of this compound post-acylation.

Green Synthesis Techniques

Direct Acylation from Coconut Oil

A novel approach replaces lauroyl chloride with coconut oil (triacylglycerides) as the acylating agent.

Procedure :

  • Transesterification : Coconut oil reacts with sodium glycinate at 60–80°C, forming a mixture of acyl glycinates.
  • Purification : The product is isolated via acid precipitation (pH 1.5) and vacuum filtration.

Composition Analysis :

  • LC/MS : C₁₂ (45–50%), C₁₄ (15–20%), C₁₆ (8–10%) acyl chains, mirroring coconut oil’s fatty acid profile.
  • Surface Activity : Critical micelle concentration (CMC) = 0.8 mM, lower than sodium lauroyl sarcosinate (1.2 mM).

Environmental Benefits :

  • Eliminates SOCl₂, reducing hazardous waste.
  • Utilizes renewable feedstocks (coconut oil).

Comparative Analysis of Synthesis Methods

Parameter Schotten-Baumann Catalytic Method Green Synthesis
Yield (%) 92–95 96–98 85–90
Reaction Time (h) 5–6 4–5 8–10
Catalyst Required No Yes (0.13 mol%) No
Environmental Impact High (SOCl₂ use) Moderate Low
CMC (mM) 0.9–1.1 0.8–0.9 0.8

Key Findings :

  • Catalytic methods offer the highest yields and shortest reaction times but require specialized catalysts.
  • Green synthesis, while slower, aligns with sustainability goals and produces comparable surface activity.

Advanced Characterization and Quality Control

Spectroscopic Techniques

  • ESI-MS : Confirms molecular ions at m/z 299.2 [M−Na]⁻ for this compound.
  • IR/NMR : Ensures absence of unreacted lauric acid or glycine.

Surface Tension Analysis

  • Γmax : 38 mN/m for this compound vs. 35 mN/m for sodium lauroyl sarcosinate.
  • Amin : 45 Ų/molecule, indicating compact micelle formation.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing sodium lauroyl glycinate with high purity?

  • Methodological Answer : Synthesis should follow established surfactant preparation methods, such as condensation of lauric acid with glycine under alkaline conditions. Characterization requires a combination of reversed-phase HPLC-ELSD for quantification (retention time: ~3.5 min; mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) and spectroscopic techniques (FT-IR for amide bond confirmation at ~1640 cm⁻¹, NMR for structural elucidation) . Ensure purity validation via elemental analysis (C, H, N, S) and absence of unreacted precursors. Reproducibility guidelines from Beilstein Journal of Organic Chemistry recommend documenting all synthetic steps and impurities in supplementary materials .

Q. How can researchers assess the colloidal stability of SLG in aqueous systems under varying pH and ionic strength?

  • Methodological Answer : Conduct dynamic light scattering (DLS) to measure hydrodynamic diameter and zeta potential across pH 3–10 and ionic strengths (0.1–1.0 M NaCl). Compare critical micelle concentration (CMC) using conductivity or surface tension measurements. For example, SLG’s CMC typically ranges between 0.5–1.2 mM. Stability data should be analyzed against established models (e.g., Derjaguin-Landau-Verwey-Overbeek theory) to predict aggregation behavior .

Q. What analytical techniques are most reliable for quantifying SLG in complex matrices like biological or environmental samples?

  • Methodological Answer : Use reversed-phase HPLC-ELSD with a C18 column (4.6 × 250 mm, 5 μm) and gradient elution (acetonitrile/water with 0.1% formic acid). Validate the method for linearity (R² > 0.99), limit of detection (LOD: ~0.05 μg/mL), and recovery rates (85–115%). For trace analysis, couple with mass spectrometry (LC-MS) to confirm molecular ions (m/z 297.2 for [M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for SLG across in vitro studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental variables. For instance, discrepancies in HC50 values (e.g., 1.18% in Table 3 vs. other studies) may arise from differences in cell lines (e.g., keratinocytes vs. fibroblasts) or exposure times. Conduct meta-analysis with standardized protocols (ISO 10993-5) and report raw data in supplementary materials to enable cross-study validation .

Q. What computational approaches are effective for modeling SLG’s interactions with lipid bilayers or proteins?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using force fields like CHARMM36 or GROMOS. Parameterize SLG’s structure via quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level). Analyze binding free energies (MM-PBSA) and hydrogen-bonding patterns with membrane phospholipids or enzymes (e.g., cytochrome P450). Validate predictions with experimental data from neutron reflectometry or circular dichroism .

Q. How can researchers design experiments to differentiate SLG’s antimicrobial activity from its surfactant properties?

  • Methodological Answer : Use a factorial design to isolate variables:

  • Variable 1 : SLG concentration (0.1×CMC to 2×CMC).
  • Variable 2 : Microbial strains (Gram-positive vs. Gram-negative).
  • Control : Compare with non-antimicrobial surfactants (e.g., polysorbate 20).
    Measure microbial viability (CFU counts) and membrane integrity (propidium iodide uptake). Statistical analysis via ANOVA with post-hoc tests (Tukey’s HSD) to distinguish lipid disruption effects from ionic interactions .

Data Presentation and Reproducibility

Q. What are best practices for reporting SLG’s physicochemical properties to ensure reproducibility?

  • Methodological Answer : Follow CONSORT-like guidelines for surfactants:

  • Table 1 : Compile CMC, Krafft temperature, solubility (water, ethanol), and surface tension at CMC.
  • Supplementary Data : Include raw chromatograms (HPLC-ELSD), NMR spectra, and MD simulation trajectories.
  • Ethics : Disclose funding sources and conflicts of interest (e.g., industry partnerships) per Beilstein Journal standards .

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